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Compound of Interest

Compound Name: Fmoc-NH-peg10-CHZ2cooh

Cat. No.: B15383361

Technical Guide: Fmoc-NH-PEG10-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties,
experimental protocols, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional
linker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted
therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras
(PROTAC:S).

Core Compound Data

Fmoc-NH-PEG10-CH2COOH, also known as Fmoc-N-amido-PEG10-acetic acid, is a valuable
tool in chemical biology and drug discovery. The presence of a fluorenylmethyloxycarbonyl
(Fmoc) protected amine and a terminal carboxylic acid allows for the sequential and controlled
conjugation to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and
can reduce the immunogenicity of the resulting conjugate.

Property Value
Chemical Formula C37H55N014
Molecular Weight 737.84 g/mol
CAS Number 2375105-88-5
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Experimental Protocols

The utility of Fmoc-NH-PEG10-CH2COOH lies in the orthogonal reactivity of its two functional
groups. The Fmoc group is base-labile, revealing a primary amine, while the carboxylic acid
can be activated to react with nucleophiles such as amines.

Fmoc Deprotection Protocol

This procedure outlines the removal of the Fmoc protecting group to expose the primary amine,
a critical step in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Materials:

Fmoc-functionalized substrate (e.g., peptide resin-bound Fmoc-NH-PEG10-CH2COOH)

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

N,N-dimethylformamide (DMF)

Reaction vessel suitable for solid-phase synthesis
Procedure:

o To the Fmoc-functionalized substrate in the reaction vessel, add a solution of 20% piperidine
in DMF. Use a sufficient volume to ensure the substrate is fully submerged (typically 10 mL
per gram of resin).

o Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes)[1].
 Drain the piperidine solution.
e Add a fresh portion of the 20% piperidine in DMF solution to the substrate.

o Continue to agitate the mixture at room temperature for an additional 5-10 minutes to ensure
complete deprotection[1][2].

» Drain the deprotection solution.
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e Thoroughly wash the substrate with several portions of DMF to remove residual piperidine
and the dibenzofulvene-piperidine adduct. The substrate now has a free amine ready for
subsequent coupling reactions.

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the activation of the carboxylic acid moiety of Fmoc-NH-PEG10-
CH2COOH for coupling to a primary amine-containing molecule.

Materials:

¢ Fmoc-NH-PEG10-CH2COOH

e Amine-containing molecule

e N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e Hydroxybenzotriazole (HOB)

e Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
» Reaction vessel

Procedure:

e Dissolve Fmoc-NH-PEG10-CH2COOH in anhydrous DMF in a reaction vessel.
e Add the amine-containing molecule to the solution.

e Add HOBt (typically 1.0-1.5 equivalents relative to the carboxylic acid) and DIPEA (typically
2-3 equivalents) to the reaction mixture[3].

e In a separate vial, dissolve EDC (typically 1.0-1.5 equivalents) in anhydrous DMF.

o Slowly add the EDC solution to the reaction mixture containing the PEG linker, amine, HOB,
and base. The reaction is often initiated at 0°C and then allowed to warm to room
temperature[3].
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 Stir the reaction mixture at room temperature for several hours to overnight, monitoring the
reaction progress by a suitable analytical technique (e.g., LC-MS).

o Upon completion, the reaction mixture can be worked up by aqueous extraction and purified
by chromatography (e.g., reversed-phase HPLC) to isolate the desired amide conjugate.

Characterization of PEGylated Products

The successful synthesis and purity of molecules conjugated with Fmoc-NH-PEG10-
CH2COOH can be assessed using a combination of analytical techniques.

¢ High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool
for purifying and analyzing the homogeneity of PEGylated products. The hydrophobic Fmoc
group and the hydrophilic PEG chain provide unique retention characteristics.

e Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight
of the final conjugate. Techniques such as electrospray ionization (ESI) and matrix-assisted
laser desorption/ionization (MALDI) are commonly employed. For complex PEGylated
molecules, specialized LC-MS methods, sometimes involving post-column addition of
amines, can simplify the mass spectra and improve mass accuracy[4][5][6].

Application Workflow: Solid-Phase Peptide
Synthesis (SPPS)

Fmoc-NH-PEG10-CH2COOH is frequently used to introduce a PEG spacer into a peptide
sequence during SPPS. The following diagram illustrates a typical workflow for incorporating
the linker at the N-terminus of a resin-bound peptide.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15383361?utm_src=pdf-body
https://www.benchchem.com/product/b15383361?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22735964/
https://pubs.acs.org/doi/abs/10.1021/ac801711u
https://www.ingenieria-analitica.com/en/attachment/pdf/print/analysis-of-polyethylene-glycol-peg-and-a-mono-and-di-pegylated-therapeutic-protein-using-hplc-and-q-tof-mass-spectrometry-pdf-857
https://www.benchchem.com/product/b15383361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15383361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Solid Support
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Workflow for SPPS of a PEGylated Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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